2-メチル-3-フェニル安息香酸メチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

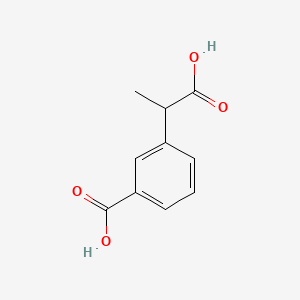

2-Methyl-3-phenylbenzoic Acid Methyl Ester, also known as 2-Methyl-3-phenylbenzoic Acid Methyl Ester, is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.275. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-3-phenylbenzoic Acid Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-phenylbenzoic Acid Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成における前駆体

2-ホルミル安息香酸メチルは、2-メチル-3-フェニル安息香酸メチルエステルと構造的に類似した化合物であり、有機合成における生物活性前駆体として知られています . これは、様々な薬理学的に活性な化合物を合成するために使用され、抗真菌剤や降圧剤が含まれます .

バイオ燃料の製造

廃水から分離された微細藻類-酵母共培養による脂肪酸メチルエステルの製造に関する研究では、抽出された脂質の転エステル化により、バイオディーゼル製造に関連する脂肪酸メチルエステル(FAME)が生成されることがわかりました . これは、2-メチル-3-フェニル安息香酸メチルエステルが同様のプロセスで使用される可能性があることを示唆しています。

1,2,3-トリアゾールの合成

1,2,3-トリアゾールは、創薬、有機合成、高分子化学、超分子化学、生体共役、化学生物学、蛍光イメージング、材料科学において幅広い用途が見出されています . 2-メチル-3-フェニル安息香酸メチルエステルは、これらの化合物の合成に使用される可能性があります。

環境に優しい殺虫剤

安息香酸メチルは、2-メチル-3-フェニル安息香酸メチルエステルと構造的に類似した化合物であり、様々な農業害虫、貯蔵製品害虫、および都市害虫に対して効果的な殺虫剤であることが示されています . 2-メチル-3-フェニル安息香酸メチルエステルは、同様の用途を持つ可能性があります。

(2R,3S)-3-(4-メトキシフェニル)グリシジン酸メチルエステルの製造

ラセミ体からセレチウス・マルセセンス由来の酵素を使用し、(2R,3S)-3-(4-メトキシフェニル)グリシジン酸メチルエステルを製造するために、エマルションバイオリアクターが提案されています . これは、2-メチル-3-フェニル安息香酸メチルエステルが同様のプロセスで使用される可能性があることを示唆しています。

製薬用途

有機合成における前駆体としての可能性や、1,2,3-トリアゾールの合成における可能性を考えると、2-メチル-3-フェニル安息香酸メチルエステルは、新規医薬品の開発に使用される可能性があります .

作用機序

Target of Action

The primary targets of “2-Methyl-3-phenylbenzoic Acid Methyl Ester” are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

It is known that methyl esters like this compound can be synthesized using diazomethane . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .

Biochemical Pathways

As a biochemical used in proteomics research , it may be involved in various biochemical reactions

Result of Action

As a biochemical used in proteomics research , it may have various effects depending on the context of its use

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, stable isotope-labeled compounds like “2-Methyl-3-phenylbenzoic Acid Methyl Ester” are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .

特性

IUPAC Name |

methyl 2-methyl-3-phenylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-13(12-7-4-3-5-8-12)9-6-10-14(11)15(16)17-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBPPUMWUBCKIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)